REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH:7]=1.[B:18]([O:27][CH:28]([CH3:30])[CH3:29])([O:23][CH:24]([CH3:26])[CH3:25])OC(C)C.C([Li])CCC>C1COCC1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][O:8][C:6]2[CH:5]=[N:4][CH:3]=[C:2]([B:18]3[O:23][C:24]([CH3:25])([CH3:26])[C:28]([CH3:29])([CH3:30])[O:27]3)[CH:7]=2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)OCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −65° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C. over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with 2 M aqueous hydrochloric acid (2 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
diluted with water (25 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
A mixture of the crude product and pinacol (236 mg) in toluene (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (30 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×30 mL) and brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(COC=2C=NC=C(C2)B2OC(C(O2)(C)C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |